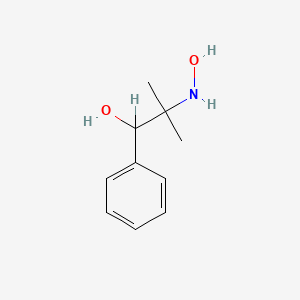
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is a chemical compound with the molecular formula C9H13NO2 This compound is characterized by the presence of a benzenemethanol group attached to an alpha-(1-(hydroxyamino)-1-methylethyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- typically involves the reaction of benzenemethanol with appropriate reagents to introduce the hydroxyamino and methylethyl groups. One common method involves the use of hydroxylamine and a suitable catalyst to achieve the desired substitution on the benzenemethanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyamino group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanol derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Norephedrine: Similar structure with an amino group instead of a hydroxyamino group.
Cathine: Another related compound with slight structural differences.
Ephedrine: Contains a similar benzenemethanol backbone with different substituents.
Uniqueness
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyamino group allows for unique interactions and reactivity compared to similar compounds .
Propiedades
Número CAS |
68385-34-2 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(hydroxyamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,11-13)9(12)8-6-4-3-5-7-8/h3-7,9,11-13H,1-2H3 |
Clave InChI |
XXUNCSGUVSCPIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




acetate](/img/structure/B14462924.png)

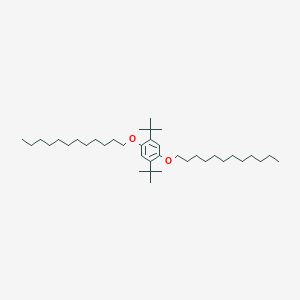
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
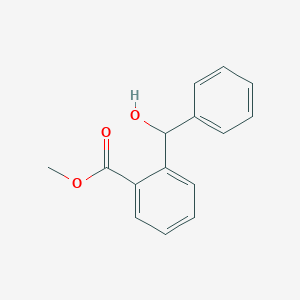
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
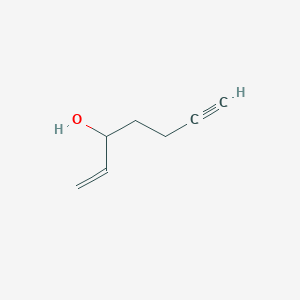
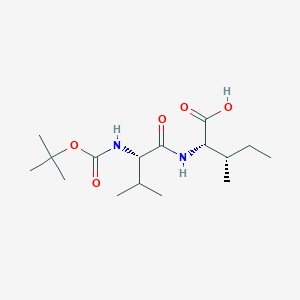


![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)

